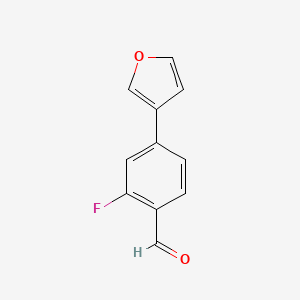

2-Fluoro-4-(furan-3-yl)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde . This reaction replaces the chlorine atom with fluorine, resulting in the desired compound.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde consists of a benzene ring substituted with a fluorine atom at the 2-position and a furan ring attached at the 4-position. The aldehyde group is also present .

Chemical Reactions Analysis

Due to the aldehyde group, 2-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can serve as a synthetic intermediate, and the fluorine can be replaced via oxidation reactions. Additionally, it can be used to create Schiff base compounds through condensation reactions. Schiff bases containing halogenated aromatic rings often exhibit antimicrobial properties .

Aplicaciones Científicas De Investigación

Organic Electronics and Electrochromic Properties

2-Fluoro-4-(furan-3-yl)benzaldehyde and its derivatives have been studied for their potential in organic electronics. Research conducted by Çakal et al. (2021) synthesized a series of monomers incorporating fluorinated acceptor moieties with furan as electron-donating groups. These materials were polymerized electrochemically to investigate the effect of donor units on the electrochemical and optical properties. The polymers displayed low bandgap values and exhibited electrochromic properties, indicating potential applications in organic electronics and smart materials Çakal et al., 2021.

Synthesis and Stability of Novel Cations

Naya and Nitta (2000) explored the synthesis and properties of stabilized cations derived from the reactions of benzaldehyde and its substituted variants, including compounds related to 2-Fluoro-4-(furan-3-yl)benzaldehyde. Their study revealed remarkable substituent effects on the conformation and stability of the synthesized cations, contributing valuable insights into the synthesis and design of novel organic compounds with potential applications in various fields of chemistry Naya & Nitta, 2000.

Advances in Heterocyclic Chemistry

Research on the synthesis and E/Z configuration determination of novel derivatives involving furan moieties has demonstrated the versatility of furan-based compounds in heterocyclic chemistry. Al-Omran et al. (2011) conducted Knoevenagel condensation reactions to synthesize novel compounds, showcasing the diverse reactivity and configurational possibilities offered by furan-based substrates. These findings underscore the significance of furan derivatives in the development of new heterocyclic compounds with potential applications in medicinal chemistry and material science Al-Omran, Mohareb, & El-Khair, 2011.

Natural Products and Antifungal Activity

Kokubun et al. (2007) isolated benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, identifying compounds structurally related to 2-Fluoro-4-(furan-3-yl)benzaldehyde. These compounds exhibited antifungal properties, highlighting the potential of furan-based benzaldehyde derivatives in the development of new antifungal agents and contributing to the understanding of natural products' chemistry Kokubun, Rozwadowski, & Duddeck, 2007.

Propiedades

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(furan-3-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

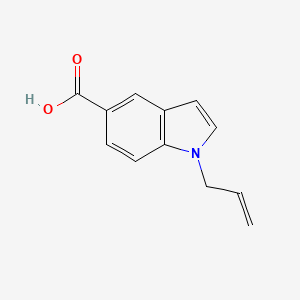

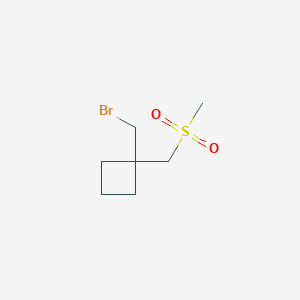

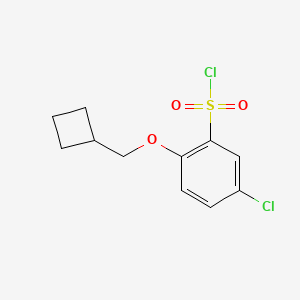

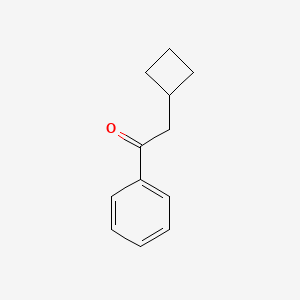

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)

![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)